molecular formula C19H19NO5 B3194934 FMoc-D-serine Methyl ester CAS No. 874817-14-8

FMoc-D-serine Methyl ester

Cat. No. B3194934
CAS RN: 874817-14-8
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-QGZVFWFLSA-N
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Description

FMoc-D-serine Methyl ester is a chemical compound with the molecular formula C19H19NO5 . It is typically used in the modification of amino acids, where the C-terminus carboxylic acid needs to be protected .


Synthesis Analysis

The synthesis of this compound involves the protection of the C-terminus carboxylic acid as a methyl ester . The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an InChI Code: 1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 . It has a predicted boiling point of 579.4±45.0 °C and a predicted density of 1.285±0.06 g/cm3 . Its pKa is predicted to be 10.07±0.46 .

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

FMoc-D-serine methyl ester is used in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids. For example, the synthesis of 2,3-l-diaminopropanoic acid (l-Dap) involves the use of Nα-Fmoc-O-tert-butyl-d-serine as a starting material. This process includes steps like reductive amination and oxidation, preserving the chirality of the starting d-serine (Temperini et al., 2020).

Peptidomimetic Chemistry

This compound serves as a precursor in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is used in peptidomimetic chemistry, especially in solid-phase peptide synthesis, demonstrating its compatibility with this method (Sladojevich et al., 2007).

Glycosylation in Peptide Synthesis

It plays a role in the glycosylation of protected O-tritylserine esters and oligopeptides. For instance, N-Fmoc-3-O-Tr-l-serine methyl and benzyl esters are directly glycosylated to yield N-Fmoc-3-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-l-serine esters, a key step in peptide synthesis (Rajca & Wiessler, 1995).

Mechanism of Action

The mechanism of action of FMoc-D-serine Methyl ester is primarily related to its role in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

Safety and Hazards

FMoc-D-serine Methyl ester is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The future directions for FMoc-D-serine Methyl ester research involve the exploration of mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group . This could lead to better yields with greener, inexpensive chemicals and less extensive energy expenditure .

properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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